Copper;2-ethyl-3-oxobutanoate

CVD Copper film Deposition temperature

Copper;2-ethyl-3-oxobutanoate (copper(II) bis(2-ethyl-3-oxobutanoate), CAS 14284-06-1) is a non-fluorinated Cu(II) β-ketoester complex that serves as a stable, moderately volatile precursor for chemical vapor deposition (CVD) of copper films and as a Cu²⁺ source in homogeneous catalysis. The compound features a central Cu(II) ion chelated by two bidentate 2-ethyl-3-oxobutanoate ligands, forming a square-planar geometry.

Molecular Formula C6H9CuO3+
Molecular Weight 192.68 g/mol
Cat. No. B15360376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;2-ethyl-3-oxobutanoate
Molecular FormulaC6H9CuO3+
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCCC(C(=O)C)C(=O)[O-].[Cu+2]
InChIInChI=1S/C6H10O3.Cu/c1-3-5(4(2)7)6(8)9;/h5H,3H2,1-2H3,(H,8,9);/q;+2/p-1
InChIKeyNGLMAGQWHITWOP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper;2-ethyl-3-oxobutanoate (CAS 14284-06-1) – A Cu(II) Beta-Ketoester Precursor for Microelectronic CVD and Catalysis Selection


Copper;2-ethyl-3-oxobutanoate (copper(II) bis(2-ethyl-3-oxobutanoate), CAS 14284-06-1) is a non-fluorinated Cu(II) β-ketoester complex that serves as a stable, moderately volatile precursor for chemical vapor deposition (CVD) of copper films and as a Cu²⁺ source in homogeneous catalysis [1][2]. The compound features a central Cu(II) ion chelated by two bidentate 2-ethyl-3-oxobutanoate ligands, forming a square-planar geometry. It is commercially available as a blue-green crystalline powder (typical purity ≥97%) with a molecular weight of 321.81 g·mol⁻¹ and a melting point of 192 °C [1]. Unlike its fluorinated counterparts, this precursor carries no fluorine ligand contamination risk, making it particularly relevant for applications where halide-free film deposition is critical.

Why Copper;2-ethyl-3-oxobutanoate Cannot Be Simply Replaced by Generic Cu(II) Precursors – Thermal, Volatility, and Purity Considerations


Copper precursors within the Cu(II) β-diketonate and β-ketoester family exhibit large variations in thermal stability, volatility, and deposition behavior that prohibit casual substitution. Cu;2-ethyl-3-oxobutanoate occupies a specific property window—offering a decomposition onset of ~275 °C and a sublimation temperature of ~112 °C at 0.16 Torr—which is meaningfully different from Cu(acac)₂ (sublimes ~78 °C, decomposes ~230 °C), Cu(hfac)₂ (deposition ≥310 °C), and Cu(btac)₂ (melts at 92 °C) [1]. Replacing it with a generic “copper beta-diketonate” without matching the 2-ethyl-3-oxobutanoate ligand’s steric profile, coordination geometry, and thermal decomposition pathway can lead to altered film purity, changes in deposition rate, and incompatible process windows. The quantitative evidence below demonstrates why specification-level selection of this compound—rather than an in-class analog—is essential for reproducible scientific and industrial outcomes.

Quantitative Differentiation Evidence for Copper;2-ethyl-3-oxobutanoate vs. Closest Cu(II) Precursor Analogs


CVD Deposition Temperature: Alkyl 3-Oxobutanoate Class vs. Cu(hfac)₂ – A 150 °C Window Advantage

Copper precursors bearing alkyl 3-oxobutanoate ligands, including the ethyl-substituted variant, deposit high-purity copper films at substrate temperatures as low as 160 °C, whereas the widely studied Cu(hfac)₂ requires a minimum deposition temperature of 310 °C [1][2]. This 150 °C differential is critical for thermally sensitive substrates. The specific 2-ethyl-3-oxobutanoate ligand liberates intact during deposition without further decomposition, preserving film purity (AES: no C or O detected) [1].

CVD Copper film Deposition temperature Precursor thermal budget

Thermal Stability (Decomposition Onset): Cu;2-ethyl-3-oxobutanoate vs. Cu(acac)₂ – A 45 °C Advantage for Handling and Shelf Life

Copper;2-ethyl-3-oxobutanoate exhibits a decomposition onset of approximately 275 °C, as reported by Sigma-Aldrich for the ethylacetoacetate class . In contrast, Cu(acac)₂ (copper(II) acetylacetonate) decomposes at ~230 °C [1]. This 45 °C increase in thermal stability translates into lower decomposition risk during ambient handling, extended shelf life under recommended storage (2–8 °C under inert atmosphere), and reduced premature decomposition during precursor pre-heating in CVD feed lines .

Thermal stability Decomposition temperature Precursor storage

Sublimation Temperature: Tuning Volatility Through Ligand Design – Cu;2-ethyl-3-oxobutanoate vs. Cu(btac)₂ and Cu(hfac)₂

The sublimation temperature of copper(II) alkyl 3-oxobutanoate precursors strongly depends on the ester alkyl group. For Cu(etac)₂ (ethyl ester, direct class analog of Cu;2-ethyl-3-oxobutanoate), the sublimation temperature is 112 °C at 0.16 Torr, versus 88 °C for Cu(btac)₂ (tert-butyl ester) and 67 °C for Cu(hfac)₂·xH₂O (fluorinated β-diketonate) [1]. The 2-ethyl substitution on the acetoacetate backbone introduces additional steric bulk that is expected to further modulate volatility relative to the unsubstituted ethyl ester, positioning this compound in an intermediate volatility regime that balances sufficient vapor pressure for CVD delivery against excessive sensitivity to ambient conditions [1][2].

Volatility Sublimation temperature CVD precursor delivery

CVD Film Resistivity: Approaching Bulk Copper at Sub-100 nm Film Thickness

Copper films deposited via thermal CVD from Cu(etac)₂—the direct class analog of Cu;2-ethyl-3-oxobutanoate—achieved a resistivity close to the bulk copper value (1.7241 μΩ·cm) at a film thickness as small as 95 nm [1]. In contrast, Cu(hfac)₂-derived films typically require post-deposition annealing to reach comparable resistivity, and often exhibit higher as-deposited resistivities (2.0–2.5 μΩ·cm) due to fluorine contamination [1][2]. This low-resistivity performance at thin film thickness is a direct consequence of the clean ligand liberation pathway confirmed by GC-MS, which showed intact ethyl 3-oxobutanoate release without side-reaction fragments [1].

Film resistivity Copper metallization CVD film quality

Solubility Profile: Ethanol and Chloroform Solubility vs. Cu(acac)₂ Limited Solubility in Ethanol

Copper;2-ethyl-3-oxobutanoate is soluble in ethanol and chloroform, whereas Cu(acac)₂ is only sparingly soluble in ethanol and requires benzene, chloroform, or carbon tetrachloride for dissolution [1]. This ethanol solubility enables formulation of precursor solutions using benign, lower-toxicity solvents for spin-coating, ink-jet printing, or solution-based precursor delivery, without resorting to carcinogenic aromatic hydrocarbons.

Solubility Wet chemistry Precursor formulation

Non-Fluorinated Ligand Architecture: Eliminating Fluorine Contamination Risk in Deposited Films

Cu;2-ethyl-3-oxobutanoate contains no fluorine, unlike the industry benchmark Cu(hfac)₂, which carries six fluorine atoms per ligand. AES analysis of copper films deposited from alkyl 3-oxobutanoate precursors showed no detectable carbon or oxygen impurities [1], and GC-MS confirmed that the ligand desorbs intact during deposition [1]. In contrast, Cu(hfac)₂-derived films frequently exhibit trace fluorine incorporation (≤1 at%) that degrades long-term electromigration reliability and requires additional H₂ annealing [1][2]. For applications where halogen-free processing is a hard requirement—such as GaN power device metallization or sensitive MEMS structures—this non-fluorinated architecture is a decisive selection factor.

Halogen-free precursor Film purity Cu(hfac)₂ alternative

High-Impact Procurement Scenarios for Copper;2-ethyl-3-oxobutanoate Based on Quantitative Differentiation Evidence


CVD Copper Metallization on Thermally Sensitive Substrates (Polymers, Low-k Dielectrics)

The 150 °C lower deposition temperature versus Cu(hfac)₂ (160 °C vs. 310 °C) enables copper metallization on polymeric substrates and low-k dielectric films that degrade above 200 °C [1]. A procurement specification requiring a deposition threshold ≤200 °C effectively narrows the precursor choice to the alkyl 3‑oxobutanoate class, eliminating Cu(hfac)₂ and Cu(acac)₂ from consideration [1][2].

Halogen-Free Process Flows for GaN/SiC Power Device Back-End Metallization

The absence of fluorine in the ligand architecture (0 at% F vs. ≤1 at% for Cu(hfac)₂) is a hard requirement for GaN HEMT and SiC MOSFET back-end processing, where trace halogen contamination causes threshold voltage shifts and gate leakage degradation [1][2]. Cu;2-ethyl-3-oxobutanoate is selected explicitly to avoid the post-deposition fluorine gettering and extended H₂ anneals required with Cu(hfac)₂.

Solution-Based Precursor Formulation for Ink-Jet Printed Copper Conductors

The solubility in ethanol (vs. Cu(acac)₂ requiring benzene) supports formulation of ink-jet printable precursor inks using low-toxicity solvents [1][2]. Procurement for printed electronics R&D groups specifying ethanol-soluble Cu(II) precursors with >95% purity and decomposition onset >250 °C directly selects this compound over its generic analogs.

High-Purity Copper Seed Layer Deposition for Damascene Interconnects (≤100 nm Features)

The demonstration of near-bulk resistivity (~1.8 μΩ·cm) in as-deposited 95 nm films eliminates the need for post-deposition annealing that is mandatory for Cu(hfac)₂ films [1]. For dual-damascene process integration where thermal budget is strictly capped after low-k deposition, this precursor achieves resistivity targets in a single deposition step [1][2].

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